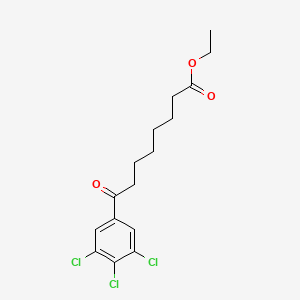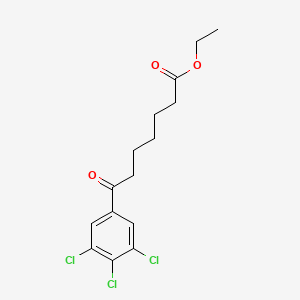
Ethyl 8-(3,4,5-trichlorophenyl)-8-oxooctanoate
Overview
Description
Ethyl 8-(3,4,5-trichlorophenyl)-8-oxooctanoate is a chemical compound with the linear formula C14H15Cl3O3 . It is also known as 8-(3,4,5-trichlorophenyl)-8-oxooctanoic acid . The compound has a molecular weight of 337.63 .
Molecular Structure Analysis
The molecular structure of Ethyl 8-(3,4,5-trichlorophenyl)-8-oxooctanoate consists of a carbon backbone with three chlorine atoms attached to the phenyl group and an ethyl ester group . The InChI code for the compound is 1S/C14H15Cl3O3/c15-10-7-9(8-11(16)14(10)17)12(18)5-3-1-2-4-6-13(19)20/h7-8H,1-6H2,(H,19,20) .Physical And Chemical Properties Analysis
Ethyl 8-(3,4,5-trichlorophenyl)-8-oxooctanoate is a white solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Chlorinated Compounds and Environmental Impact
Research on chlorinated compounds, such as DDT and its derivatives, has shown significant environmental and biological impacts due to their persistence and bioaccumulation. These compounds act as endocrine disruptors in humans and wildlife, affecting reproductive and immune systems, and have potential implications for mitochondrial function (Burgos-Aceves et al., 2021). Understanding the environmental persistence and biological effects of chlorinated compounds can provide context for the study of Ethyl 8-(3,4,5-trichlorophenyl)-8-oxooctanoate, given its structural similarity.
Ethylene Action Inhibition in Agricultural Applications
The use of ethylene action inhibitors, such as 1-Methylcyclopropene (1-MCP), showcases a significant area of research with applications in delaying the ripening and senescence of fruits and vegetables. This preservation technique helps in maintaining the quality of agricultural products during storage and transport (Watkins, 2006). Research in this domain might intersect with studies on Ethyl 8-(3,4,5-trichlorophenyl)-8-oxooctanoate if the compound exhibits similar ethylene action inhibition properties.
Advanced Materials and Organic Electronics
The development of poly(3,4-ethylenedioxythiophene) (PEDOT) based materials for organic electronics represents a forefront area of research with implications for thermoelectricity, photovoltaics, and sensing technologies. These studies focus on enhancing the electrical conductivity and transport properties of PEDOT-based materials through various treatment methods and composite formulations (Zhu et al., 2017). While not directly related to Ethyl 8-(3,4,5-trichlorophenyl)-8-oxooctanoate, this line of research highlights the significance of chemical modifications and functionalizations in developing advanced materials with desired properties.
Mechanism of Action
Target of Action
The primary target of Ethyl 8-(3,4,5-trichlorophenyl)-8-oxooctanoate, also known as Lotilaner, is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . This target plays a crucial role in the nervous system of mites, and its inhibition leads to a paralytic action in the target organism .
Mode of Action
Lotilaner acts as a non-competitive antagonist of the GABACl . This means it binds to a site on the GABACl that is distinct from the active site, altering the channel’s conformation and inhibiting its function . This inhibition disrupts the normal functioning of the mite’s nervous system, leading to paralysis and death .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the mite’s nervous system by inhibiting the gabacl . This disruption leads to paralysis and death of the mite .
Pharmacokinetics
It is known that the compound is used in veterinary medicine as an antiparasitic agent to treat flea and tick infestations in animals . The impact of these properties on the bioavailability of Lotilaner is currently unknown.
Result of Action
The primary result of Lotilaner’s action is the paralysis and death of mites . This makes it an effective treatment for conditions caused by mite infestations, such as Demodex blepharitis .
properties
IUPAC Name |
ethyl 8-oxo-8-(3,4,5-trichlorophenyl)octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl3O3/c1-2-22-15(21)8-6-4-3-5-7-14(20)11-9-12(17)16(19)13(18)10-11/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWPIBKHVWAJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260980 | |
| Record name | Ethyl 3,4,5-trichloro-η-oxobenzeneoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(3,4,5-trichlorophenyl)-8-oxooctanoate | |
CAS RN |
951887-63-1 | |
| Record name | Ethyl 3,4,5-trichloro-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,4,5-trichloro-η-oxobenzeneoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B3173961.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B3173963.png)

![N-[(3-chlorophenyl)methoxy]cyclopentanimine](/img/structure/B3173968.png)
![N-[(3-chlorophenyl)methoxy]cyclohexanimine](/img/structure/B3173971.png)
![N-[(3-chlorophenyl)methoxy]cycloheptanimine](/img/structure/B3173976.png)
![3-(2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3173984.png)






